molecular formula C8H7BrF3NO B2758745 2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol CAS No. 959842-22-9

2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2758745
CAS No.: 959842-22-9
M. Wt: 270.049
InChI Key: GLRFCUXQVYNMFG-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a bromopyridine moiety and a trifluoropropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 5-bromopyridine with a trifluoropropanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution to introduce the bromopyridine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(5-bromopyridin-2-yl)-1,1,1-trifluoropropanone.

    Reduction: Formation of 2-(5-pyridin-2-yl)-1,1,1-trifluoropropan-2-ol.

    Substitution: Formation of 2-(5-substituted-pyridin-2-yl)-1,1,1-trifluoropropan-2-ol derivatives.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their function. The trifluoropropanol group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropanone
  • 2-(5-Pyridin-2-yl)-1,1,1-trifluoropropan-2-ol
  • 2-(5-Substituted-pyridin-2-yl)-1,1,1-trifluoropropan-2-ol derivatives

Uniqueness

2-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a bromopyridine and a trifluoropropanol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-7(14,8(10,11)12)6-3-2-5(9)4-13-6/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRFCUXQVYNMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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